molecular formula C17H14ClFN4O B10958808 1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea

1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B10958808
M. Wt: 344.8 g/mol
InChI Key: RFKRWGHJULNSNJ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzyl group, and a pyrazolyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl halide under basic conditions.

    Formation of the urea linkage: The final step involves the reaction of the chlorophenyl isocyanate with the substituted pyrazole to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.

    1-(3-chlorophenyl)-3-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]urea: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H14ClFN4O

Molecular Weight

344.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]urea

InChI

InChI=1S/C17H14ClFN4O/c18-13-2-1-3-15(8-13)21-17(24)22-16-9-20-23(11-16)10-12-4-6-14(19)7-5-12/h1-9,11H,10H2,(H2,21,22,24)

InChI Key

RFKRWGHJULNSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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